1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3-phenylazepane
Description
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-(3-phenylazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19-12-15(17-18-19)16(21)20-10-6-5-9-14(11-20)13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIOKSHDKWSFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCCC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Crystallographic and Computational Insights
The structural determination of such compounds relies on tools like SHELXL (for refinement) and ORTEP (for visualization) . For example:
- Bond Lengths/Angles : The 1,2,3-triazole’s N–N bond lengths (~1.31 Å) differ from 1,2,4-triazoles (~1.33 Å), affecting ring strain and reactivity.
- Conformational Analysis : The azepane ring’s chair-like conformation (observed via ORTEP) influences steric interactions with the phenyl group .
Q & A
Basic Question: What are the standard synthetic routes for 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3-phenylazepane?
Answer:
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Key steps include:
- Reacting 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives with 3-phenylazepane under coupling agents like HATU or DCC in anhydrous DMF .
- Purification via column chromatography and characterization using / NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
Advanced Question: How can reaction conditions be optimized to improve yield in the presence of steric hindrance from the azepane moiety?
Answer:
Steric hindrance can be mitigated by:
- Using microwave-assisted synthesis to enhance reaction kinetics and reduce side products .
- Employing bulky ligands (e.g., TBTA) to stabilize the Cu(I) catalyst and improve regioselectivity .
- Screening solvents (e.g., DMSO > DMF) for better solubility of intermediates .
- Monitoring reaction progress via NMR (if fluorinated precursors are used) or in-situ FTIR to track carbonyl formation .
Basic Question: What spectroscopic and crystallographic methods are critical for structural elucidation?
Answer:
- Spectroscopy:
- / NMR to confirm proton environments and carbonyl connectivity.
- IR spectroscopy to identify the C=O stretch (~1650–1750 cm) .
- Crystallography:
Advanced Question: How should researchers address contradictions in reported bioactivity data (e.g., varying IC50_{50}50 values)?
Answer:
- Experimental Design:
- Standardize assays using identical cell lines (e.g., HeLa vs. HEK293) and positive controls (e.g., cisplatin for cytotoxicity).
- Validate compound purity via HPLC (>95%) to exclude impurities affecting activity .
- Data Analysis:
- Apply statistical tools (e.g., ANOVA) to assess significance across replicates.
- Use molecular docking to correlate structural variations (e.g., phenyl vs. fluorophenyl substituents) with activity differences .
Basic Question: What are the primary biological screening assays for this compound?
Answer:
- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC calculation .
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ATP-analog probes) .
Advanced Question: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Answer:
- ADMET Prediction: Use tools like SwissADME to optimize logP (ideally 2–3) and reduce CYP450 inhibition .
- Molecular Dynamics (MD): Simulate binding stability to target proteins (e.g., EGFR kinase) over 100 ns trajectories .
- QSAR Studies: Correlate substituent electronegativity (e.g., fluorine at para position) with enhanced membrane permeability .
Basic Question: What are common pitfalls in crystallizing this compound, and how are they resolved?
Answer:
- Pitfalls: Poor crystal growth due to flexible azepane ring or solvent inclusion.
- Solutions:
Advanced Question: How can researchers validate the mechanism of action for observed anticancer activity?
Answer:
- Biochemical Assays:
- Caspase-3/7 activation assays to confirm apoptosis induction .
- Western blotting for Bax/Bcl-2 ratio changes .
- Imaging: Confocal microscopy with Annexin V-FITC/PI staining .
- Transcriptomics: RNA-seq to identify dysregulated pathways (e.g., p53 signaling) .
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
- Use PPE (gloves, goggles) due to potential irritancy of triazole/azepane moieties.
- Work under fume hoods; avoid inhalation of fine powders .
- Store in anhydrous conditions at -20°C to prevent hydrolysis of the carbonyl group .
Advanced Question: How can isotopic labeling (13C^{13}C13C, 15N^{15}N15N) aid in metabolic pathway tracing?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
